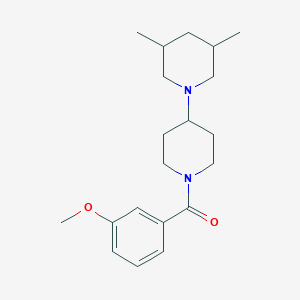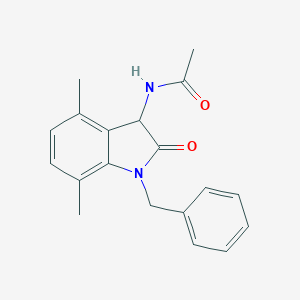
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(ethylsulfonyl)-N-(2-phenylethyl)-4-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is also known as BPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
BPEP is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, BPEP can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BPEP has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, regulate synaptic plasticity, and improve cognitive function. BPEP has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPEP has several advantages for lab experiments, including its high selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, BPEP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of BPEP. One area of research is the development of more potent and selective mGluR5 antagonists for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of BPEP. Finally, the potential use of BPEP in combination with other drugs for the treatment of various disorders is an area of ongoing research.
Conclusion
In conclusion, BPEP is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. Its selective antagonism of the mGluR5 receptor makes it a promising therapeutic agent for the treatment of various neurological and psychiatric disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPEP have been discussed in this paper.
Synthesemethoden
The synthesis of BPEP involves several steps, including the reaction of N-benzyl-4-piperidone with ethylsulfonyl chloride to form N-benzyl-4-piperidone-1-sulfonyl chloride. The resulting compound is then reacted with 2-phenylethylamine to yield BPEP. The synthesis of BPEP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BPEP has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders. It has been shown to have a therapeutic effect in animal models of Parkinson's disease, schizophrenia, and addiction. BPEP has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
Molekularformel |
C22H30N2O2S |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
N-benzyl-1-ethylsulfonyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C22H30N2O2S/c1-2-27(25,26)24-17-14-22(15-18-24)23(19-21-11-7-4-8-12-21)16-13-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
InChI-Schlüssel |
PVRYRLOXWYWMLA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)

![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)